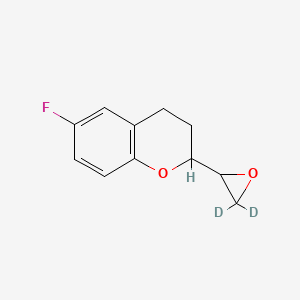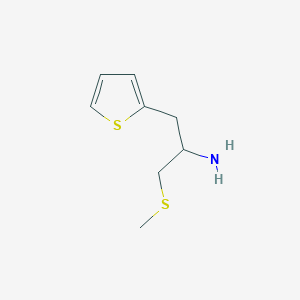
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine, also known as methiopropamine, is a synthetic stimulant compound. It is a thiophene analogue of methamphetamine and has been studied for its effects on the central nervous system. Methiopropamine is known to increase synaptic levels of dopamine and noradrenaline, similar to methamphetamine .
Vorbereitungsmethoden
The synthesis of 1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine involves several steps. One common method includes the reaction of thiophene-2-carboxaldehyde with methylamine to form the intermediate Schiff base, which is then reduced to the corresponding amine.
Analyse Chemischer Reaktionen
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine has been studied for various scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurotransmitter levels and behavior in animal models.
Medicine: Investigated for potential therapeutic applications, although no approved medical uses have been established.
Industry: Utilized in the development of new synthetic methodologies and as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine involves the inhibition of dopamine and noradrenaline reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, similar to the effects of methamphetamine. The compound interacts with various molecular targets, including dopamine and noradrenaline transporters .
Vergleich Mit ähnlichen Verbindungen
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine is similar to other stimulant compounds such as methamphetamine and amphetamine. it is unique due to the presence of the thiophene ring and the methylsulfanyl group, which confer distinct chemical and pharmacological properties. Similar compounds include:
Methamphetamine: A potent central nervous system stimulant.
Amphetamine: A stimulant used in the treatment of ADHD and narcolepsy.
Thiophene analogues: Compounds with similar structures but different substituents on the thiophene ring.
Eigenschaften
Molekularformel |
C8H13NS2 |
|---|---|
Molekulargewicht |
187.3 g/mol |
IUPAC-Name |
1-methylsulfanyl-3-thiophen-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H13NS2/c1-10-6-7(9)5-8-3-2-4-11-8/h2-4,7H,5-6,9H2,1H3 |
InChI-Schlüssel |
PCOUIANQSHKAPU-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(CC1=CC=CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
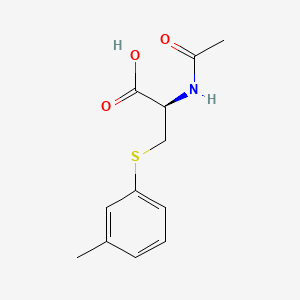
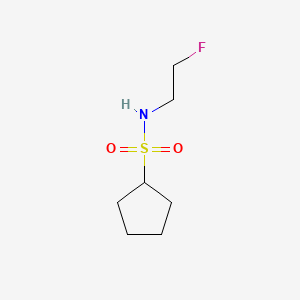
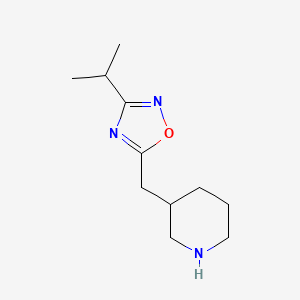
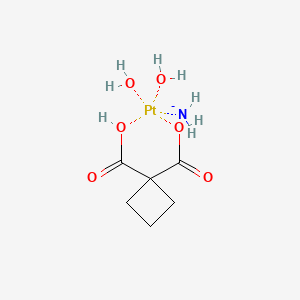
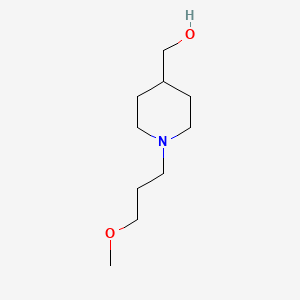
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
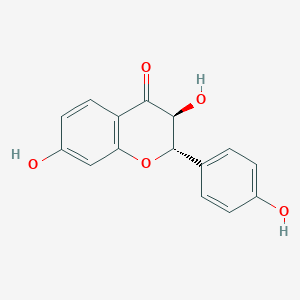
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
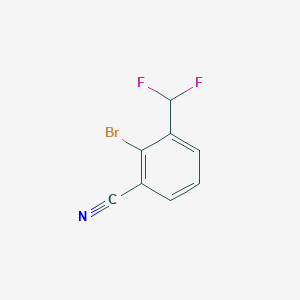

![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)

